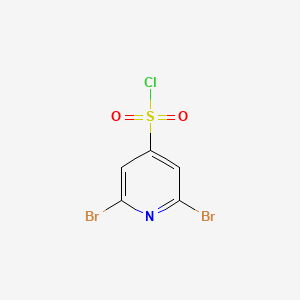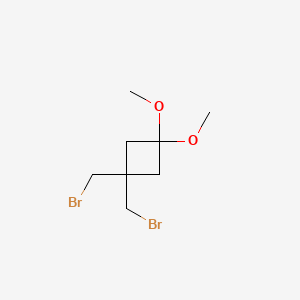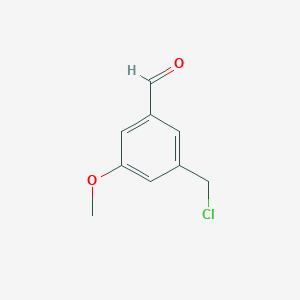
4-fluoro-N-(4-(2-(hydroxyamino)-2-oxoethyl)thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(4-(2-(hydroxyamino)-2-oxoethyl)thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
. This method is widely used for the synthesis of thiazole derivatives due to its efficiency and versatility. The reaction conditions generally include the use of ethanol as a solvent and refluxing the reaction mixture for a specified period .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-fluoro-N-(4-(2-(hydroxyamino)-2-oxoethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted thiazole derivatives.
科学的研究の応用
4-fluoro-N-(4-(2-(hydroxyamino)-2-oxoethyl)thiazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-fluoro-N-(4-(2-(hydroxyamino)-2-oxoethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in cancer cell proliferation .
類似化合物との比較
Similar Compounds
- 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide
- N-(thiazol-2-yl)benzenesulfonamides
Uniqueness
4-fluoro-N-(4-(2-(hydroxyamino)-2-oxoethyl)thiazol-2-yl)benzamide is unique due to the presence of the hydroxyamino and thiazole moieties, which contribute to its distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its applications.
特性
分子式 |
C12H10FN3O3S |
|---|---|
分子量 |
295.29 g/mol |
IUPAC名 |
4-fluoro-N-[4-[2-(hydroxyamino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C12H10FN3O3S/c13-8-3-1-7(2-4-8)11(18)15-12-14-9(6-20-12)5-10(17)16-19/h1-4,6,19H,5H2,(H,16,17)(H,14,15,18) |
InChIキー |
YMSMQWUIXIWCNR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CC(=O)NO)F |
溶解性 |
>44.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4,6-Bis(trifluoromethyl)pyridin-2-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B14866820.png)

![3-(2-Aminoethyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B14866826.png)

![(2E)-2-[(17E)-16-(acetyloxy)-3,11-dihydroxy-4,8,10,14-tetramethylgonan-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B14866831.png)



![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B14866850.png)

![(2E)-3-[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]acrylic acid](/img/structure/B14866857.png)


